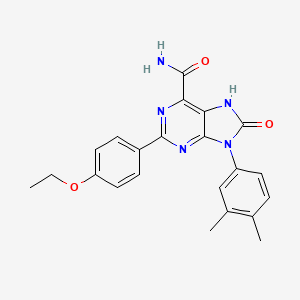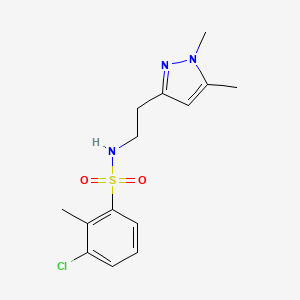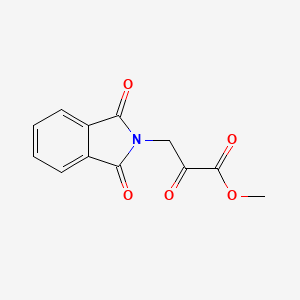![molecular formula C21H19F2N3O2 B2762577 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-21-1](/img/structure/B2762577.png)
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The difluorophenyl and methoxyphenyl groups are likely to have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and methoxyphenyl groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug development. Researchers have investigated its potential as a platelet inhibiting drug , particularly in the context of ticagrelor synthesis . The biocatalytic reduction of a ketone intermediate in ticagrelor synthesis has been achieved using microorganisms, demonstrating high conversion rates and enantioselectivity . This application highlights its relevance in cardiovascular medicine.
Organic Synthesis
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can serve as a building block in organic synthesis. For instance, it can be directly extracted to synthesize (1R,2R)-2-(3,4-difluorophenyl) cyclopropane carboxylic acid ethyl ester with high yields and purity, simplifying the process and reducing safety risks . This green and efficient enzymatic approach is valuable for chemical production.
Crystallography and Polymorphism Studies
Novel crystalline polymorphs of this compound have been identified, providing insights into its solid-state properties. These polymorphs are essential for understanding stability, solubility, and formulation aspects in drug development . Researchers have characterized these structures using X-ray crystallography.
Triazole Derivatives
The compound has been explored in the context of triazole derivatives. Specifically, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate is a derivative that has been studied . Triazoles are versatile scaffolds with applications in medicinal chemistry, agrochemicals, and materials science.
Coordination Chemistry
Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)pyridine ligands have been synthesized. These complexes exhibit interesting coordination modes, where the ligand interacts with the metal center either as a neutral ligand or as an anion . Such studies contribute to our understanding of transition metal complexes and their reactivity.
Computational Chemistry
The compound’s electronic structure and reactivity can be explored through computational chemistry methods. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with other molecules.
Mechanism of Action
Mode of Action
The presence of the difluorophenyl and methoxyphenyl groups suggests that it may interact with its target through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to predict the biochemical pathways it may affect. Compounds with similar structures have been found to interact with pathways involving pi3kδ , suggesting potential effects on cell proliferation and survival pathways.
Pharmacokinetics
For instance, the methoxy group could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing or synergistic molecules .
Future Directions
properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-16-7-5-15(6-8-16)24-21(27)26-12-11-25-10-2-3-19(25)20(26)14-4-9-17(22)18(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHYJYZSGRRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)

![5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2762499.png)


![3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2762506.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B2762507.png)


![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)